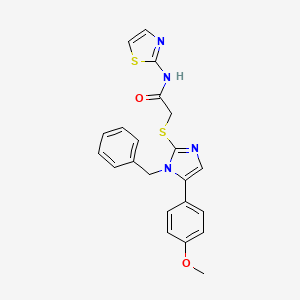

2-((1-benzyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide

Description

The compound 2-((1-benzyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is a heterocyclic hybrid featuring an imidazole core substituted with a benzyl group at position 1 and a 4-methoxyphenyl group at position 3. A thioether linkage connects the imidazole moiety to an acetamide group, which is further substituted with a thiazol-2-yl ring. This structural architecture combines pharmacophoric elements known for diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties . The thiazole ring, a common motif in drug design, adds rigidity and hydrogen-bonding capacity, which could influence interactions with biological targets such as kinases or dehydrogenases .

Properties

IUPAC Name |

2-[1-benzyl-5-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O2S2/c1-28-18-9-7-17(8-10-18)19-13-24-22(26(19)14-16-5-3-2-4-6-16)30-15-20(27)25-21-23-11-12-29-21/h2-13H,14-15H2,1H3,(H,23,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOMIZABYLDEUNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CN=C(N2CC3=CC=CC=C3)SCC(=O)NC4=NC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-((1-benzyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is a complex organic compound belonging to the class of imidazole derivatives. Its unique structure, which includes an imidazole ring, thioether linkage, and various aromatic substituents, suggests significant potential in medicinal chemistry, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 335.43 g/mol. The compound features several key structural components:

| Component | Description |

|---|---|

| Imidazole Ring | Common in biologically active compounds |

| Thioether Linkage | Enhances chemical reactivity |

| Aromatic Substituents | Potential to interact with biological targets |

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. The imidazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes, while the thiazole moiety may enhance its interaction with biological targets. This dual functionality could lead to potent pharmacological effects.

Potential Mechanisms:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways.

- Receptor Modulation: It could modulate receptor activity, influencing various physiological processes.

Antimicrobial Properties

Research indicates that compounds with imidazole structures often exhibit antimicrobial activity. Studies have shown that derivatives similar to this compound possess significant antibacterial and antifungal properties.

Case Study:

A study conducted on related imidazole derivatives demonstrated a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Candida albicans, suggesting potential applications in treating infections caused by these pathogens.

Anticancer Activity

The compound's structural features suggest potential anticancer activity. Research has indicated that imidazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the induction of oxidative stress.

Findings:

In vitro studies have shown that similar compounds can significantly reduce the viability of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism involves disruption of mitochondrial function and activation of caspases, leading to programmed cell death .

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with other related compounds:

| Compound Name | Biological Activity | Structural Features |

|---|---|---|

| 2-((1-benzyl-5-(phenyl)-1H-imidazol-2-yl)thio)-acetamide | Moderate Antimicrobial | Lacks methoxy group |

| 2-{[1-benzyl-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide | High Anticancer Activity | Hydroxymethyl substitution |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Imidazole-Thiazole Hybrids

- Compound 9e (): 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-methoxyphenyl)-1,3-thiazol-5-yl]acetamide Key Differences: Incorporates a triazole-phenoxymethyl-benzodiazolyl scaffold instead of the benzyl-4-methoxyphenylimidazole core. Impact: The triazole and benzodiazolyl groups may enhance π-π stacking interactions but reduce metabolic stability compared to the target compound’s simpler imidazole substitutions .

- Compound 21 (): N-(Benzofuran-5-yl)-2-((4-(4-bromophenyl)-1H-imidazol-2-yl)thio)acetamide Key Differences: Replaces the thiazol-2-yl acetamide with a benzofuran group and substitutes the imidazole with a 4-bromophenyl group.

Pyridine-Based Analogues

- Compound 1c (): 2-((3-Cyano-4,6-bis(4-methoxyphenyl)pyridin-2-yl)thio)-N-(thiazol-2-yl)acetamide Key Differences: Utilizes a pyridine core with bis(4-methoxyphenyl) groups instead of the imidazole-benzyl-4-methoxyphenyl system. Impact: The pyridine ring’s electron-withdrawing nature may reduce basicity compared to imidazole, affecting solubility and target binding . Activity: Demonstrated as a second-generation CD73 inhibitor, highlighting the role of the thiazol-2-yl acetamide in enzyme inhibition .

Thiazole Derivatives with Varying Substituents

- Compound 4c (): 2-[(1-Methyl-1H-tetrazol-5-yl)thio]-N-(5-methyl-4-phenylthiazol-2-yl)acetamide Key Differences: Features a tetrazolyl-thio group and a 5-methyl-4-phenylthiazole core.

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Synthetic Accessibility : The target compound’s synthesis likely parallels methods in and , involving thioether formation between imidazole-thiols and chloroacetamides under basic conditions .

- Biological Potential: Structural analogs (e.g., 1c, 4c) demonstrate anticancer and enzyme inhibitory activities, suggesting the target compound may exhibit similar properties. The 4-methoxyphenyl and thiazolyl groups are critical for target engagement, as seen in CD73 inhibitors and cytotoxic agents .

- Limitations : Direct biological data for the target compound are absent in the provided evidence; further in vitro assays (e.g., kinase inhibition, cytotoxicity screening) are needed to validate its efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.